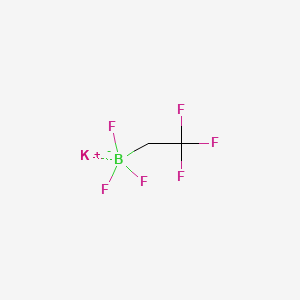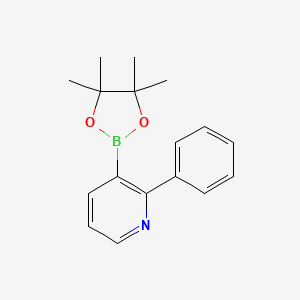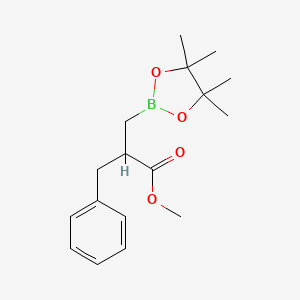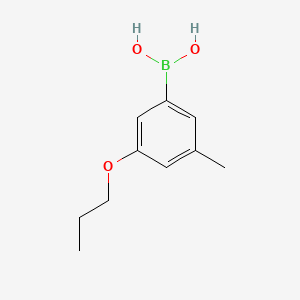
Potassium trifluoro(2,2,2-trifluoroethyl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(2,2,2-trifluoroethyl)borate is an organoboron compound that contains an anion with the general formula [RBF3]−. This compound is known for its stability in air and moisture, making it a valuable reagent in organic synthesis. It is often used as an alternative to boronic acids, boronate esters, and organoboranes, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Potassium 2,2,2-trifluoroethane-2-trifluoroborate, also known as Potassium trifluoro(2,2,2-trifluoroethyl)borate, is a complex compound with a molecular formula of C2H2BF6K
Mode of Action
Organotrifluoroborates are known to be versatile and stable boronic acid surrogates , suggesting that this compound may interact with its targets in a similar manner.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2,2,2-trifluoroethyl)borate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of boronic acids with potassium bifluoride (KHF2) to form trifluoroborate salts . Another method includes the in situ reaction of n-butyllithium (n-BuLi) with dibromo- or diiodomethane in the presence of trialkyl borates, followed by treatment with KHF2 .
Industrial Production Methods
Industrial production of potassium 2,2,2-trifluoroethane-2-trifluoroborate typically involves large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving crystallization techniques for purification .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2,2,2-trifluoroethyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It acts as a nucleophile in substitution reactions with electrophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used with potassium 2,2,2-trifluoroethane-2-trifluoroborate include palladium catalysts for cross-coupling reactions and strong bases for nucleophilic substitutions . Typical reaction conditions involve mild temperatures and the presence of a suitable solvent.
Major Products
The major products formed from reactions involving potassium 2,2,2-trifluoroethane-2-trifluoroborate include various substituted aromatic and aliphatic compounds, depending on the specific electrophiles used in the reactions .
Scientific Research Applications
Potassium trifluoro(2,2,2-trifluoroethyl)borate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Potassium phenyltrifluoroborate
- Potassium methyltrifluoroborate
- Potassium ethyltrifluoroborate
Uniqueness
Potassium trifluoro(2,2,2-trifluoroethyl)borate is unique due to its specific trifluoroethane group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. Its ability to form stable crystalline solids and its compatibility with various reaction conditions make it a preferred reagent in many synthetic applications .
Properties
IUPAC Name |
potassium;trifluoro(2,2,2-trifluoroethyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2BF6.K/c4-2(5,6)1-3(7,8)9;/h1H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCXHAGAWUNMMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC(F)(F)F)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2BF6K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1-Bromo-6-chloroimidazo[1,5-a]pyrazine](/img/structure/B580933.png)

![Ethyl 7-chloroimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B580935.png)
